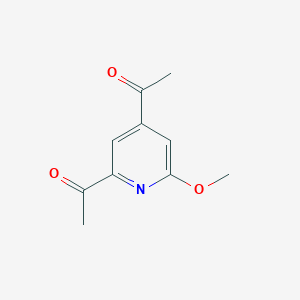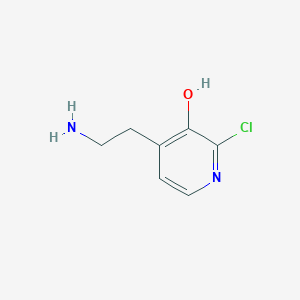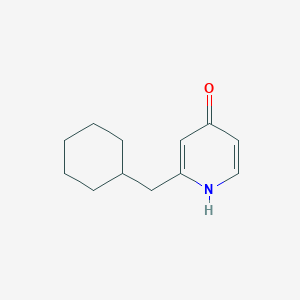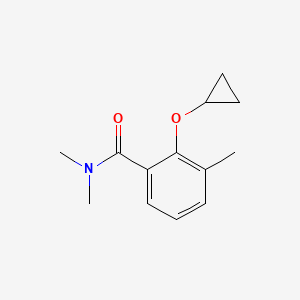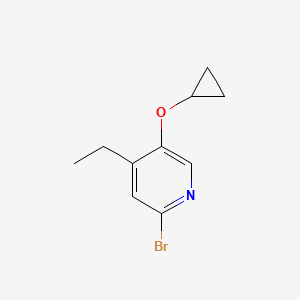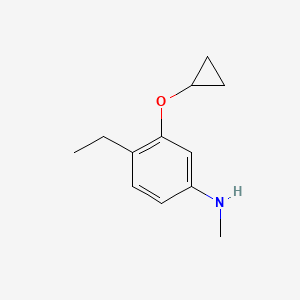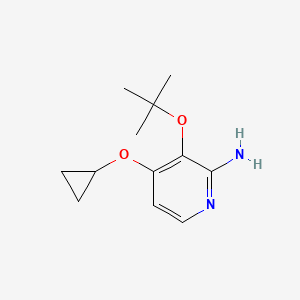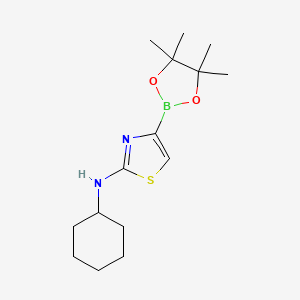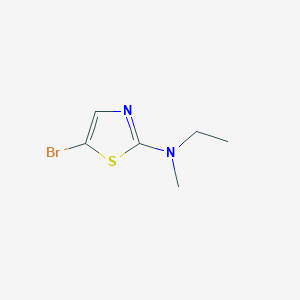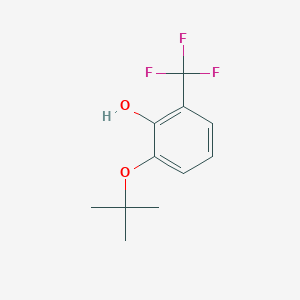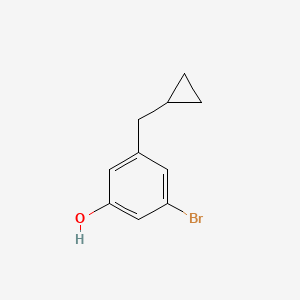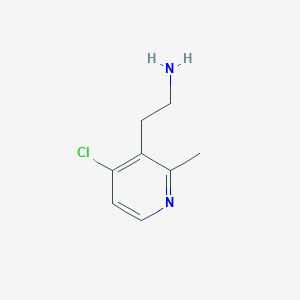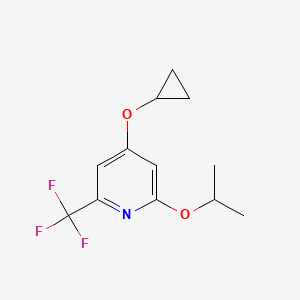
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, isopropoxy, and trifluoromethyl groups. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can improve the performance of the final products.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. The compound may also participate in various biochemical pathways, modulating the activity of specific proteins and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropoxy-6-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and isopropoxy groups but lacks the cyclopropoxy group, resulting in different physicochemical properties.
4-Cyclopropoxy-2-isopropyl-6-(trifluoromethyl)pyridine: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group, leading to variations in reactivity and applications.
Uniqueness
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which impart distinct physicochemical properties. The presence of both cyclopropoxy and isopropoxy groups, along with the trifluoromethyl group, makes it a versatile compound with a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C12H14F3NO2 |
|---|---|
Peso molecular |
261.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-propan-2-yloxy-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO2/c1-7(2)17-11-6-9(18-8-3-4-8)5-10(16-11)12(13,14)15/h5-8H,3-4H2,1-2H3 |
Clave InChI |
FWBGNBHEHXTJGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=N1)C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



